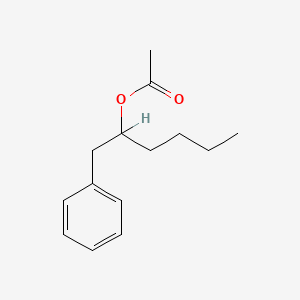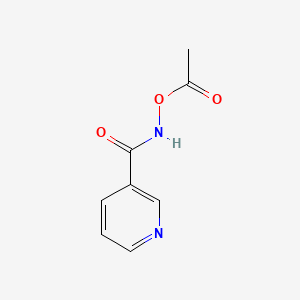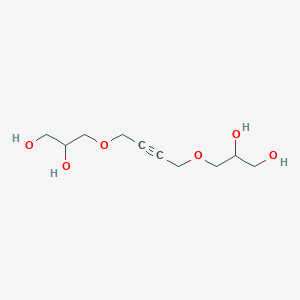
2-Butyne-1,4-diol diglycerol ether
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Butyne-1,4-diol diglycerol ether is an organic compound with the molecular formula C₁₀H₁₈O₅ It is a derivative of 2-butyne-1,4-diol, where the hydroxyl groups are etherified with glycerol
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-butyne-1,4-diol diglycerol ether typically involves the reaction of 2-butyne-1,4-diol with glycerol under specific conditions. One common method is the etherification reaction, where 2-butyne-1,4-diol is reacted with glycerol in the presence of an acid catalyst. The reaction is carried out at elevated temperatures to facilitate the formation of the ether linkage.
Industrial Production Methods
Industrial production of this compound often involves large-scale etherification processes. The reaction conditions are optimized to achieve high yields and purity of the product. The use of continuous reactors and efficient separation techniques ensures the scalability and cost-effectiveness of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-Butyne-1,4-diol diglycerol ether undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the triple bond in the butyne moiety to a double or single bond.
Substitution: The hydroxyl groups in the glycerol moiety can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation reactions using catalysts like palladium on carbon (Pd/C) are common.
Substitution: Reagents such as alkyl halides and acid chlorides are used for substitution reactions.
Major Products Formed
Oxidation: Formation of diketones or aldehydes.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of ether derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
2-Butyne-1,4-diol diglycerol ether has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential as a biochemical probe and in enzyme studies.
Medicine: Explored for its potential therapeutic properties and as a drug delivery agent.
Industry: Utilized in the production of specialty chemicals, surfactants, and lubricants.
Wirkmechanismus
The mechanism of action of 2-butyne-1,4-diol diglycerol ether involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in various chemical reactions, depending on the functional groups present. Its unique structure allows it to participate in multiple reaction pathways, making it a versatile compound in chemical synthesis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Butyne-1,4-diol: The parent compound, known for its use in organic synthesis and as a precursor to other chemicals.
1,4-Butanediol: A related compound with similar applications but different chemical properties.
Glycerol Ethers: Compounds with similar ether linkages but different core structures.
Uniqueness
2-Butyne-1,4-diol diglycerol ether stands out due to its combination of the butyne moiety and glycerol ether linkages. This unique structure imparts distinct chemical properties, making it suitable for specialized applications in various fields.
Eigenschaften
Molekularformel |
C10H18O6 |
|---|---|
Molekulargewicht |
234.25 g/mol |
IUPAC-Name |
3-[4-(2,3-dihydroxypropoxy)but-2-ynoxy]propane-1,2-diol |
InChI |
InChI=1S/C10H18O6/c11-5-9(13)7-15-3-1-2-4-16-8-10(14)6-12/h9-14H,3-8H2 |
InChI-Schlüssel |
HJLMFDJVLDVHIV-UHFFFAOYSA-N |
Kanonische SMILES |
C(C#CCOCC(CO)O)OCC(CO)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


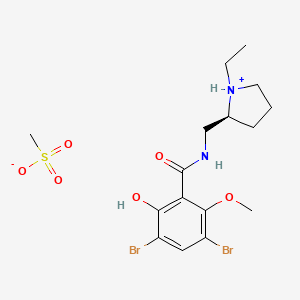
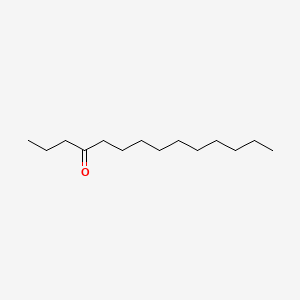
![2-Chloro-1-[4-(2-methoxyphenyl)piperazino]propan-1-one](/img/structure/B13789737.png)
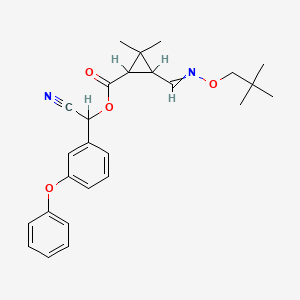

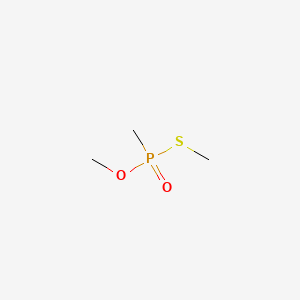
![7,8-Dioxabicyclo[3.2.1]oct-6-ylmethanamine](/img/structure/B13789769.png)
![N-(5,7-dimethyl-3-phenyl-[1,2]oxazolo[2,3-a]pyrimidin-2-ylidene)acetamide](/img/structure/B13789772.png)
![3,6-Methano-1H-pyrrolo[3,2-b]pyridine(9CI)](/img/structure/B13789776.png)

